molecular formula C18H20N4O2 B508018 3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid CAS No. 438220-74-7

3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid

Cat. No.: B508018
CAS No.: 438220-74-7
M. Wt: 324.4g/mol
InChI Key: INJXUUWVZPYPQM-UHFFFAOYSA-N
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Description

3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid is a synthetic compound with a unique structure that combines a tetrazole ring and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid typically involves the reaction of 5-phenyl-tetrazole with adamantane-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce substituted tetrazole or adamantane derivatives .

Scientific Research Applications

3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring and adamantane moiety may contribute to its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid is unique due to its combination of a tetrazole ring and an adamantane moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-phenyltetrazol-2-yl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-16(24)17-7-12-6-13(8-17)10-18(9-12,11-17)22-20-15(19-21-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJXUUWVZPYPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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